molecular formula C11H12N4O2 B14626731 2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one CAS No. 57493-60-4

2-Amino-6-((4-methoxyphenyl)amino)pyrimidin-4(1H)-one

Cat. No.: B14626731
CAS No.: 57493-60-4
M. Wt: 232.24 g/mol
InChI Key: HJKQIOHHUZBFTP-UHFFFAOYSA-N
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Description

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one typically involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyaniline with 2,4-dichloro-6-amino-pyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group results in an amino derivative.

Scientific Research Applications

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-nitroaniline: This compound is structurally similar but contains a nitro group instead of an amino group.

    2-amino-4-methoxy-pyrimidine: Similar pyrimidine structure but lacks the anilino group.

    6-amino-2-(4-methoxyphenyl)pyrimidin-4-one: Similar structure with variations in the positioning of functional groups.

Uniqueness

2-amino-6-(4-methoxy-anilino)-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

57493-60-4

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-amino-4-(4-methoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16)

InChI Key

HJKQIOHHUZBFTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)NC(=N2)N

Origin of Product

United States

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